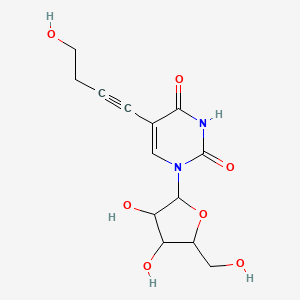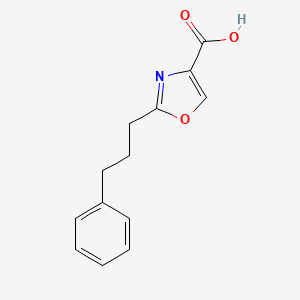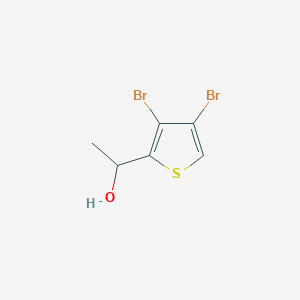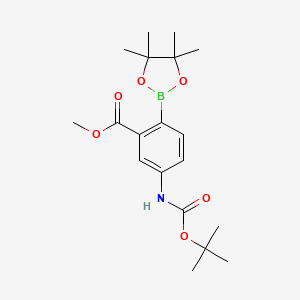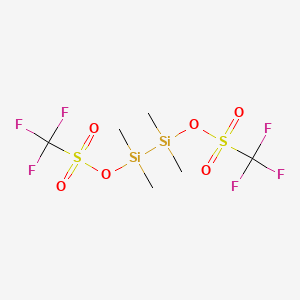
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H18F6O6S2Si2. It is a derivative of tetramethyldisilane, where the hydrogen atoms on the silicon atoms are replaced by trifluoromethanesulfonate groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) typically involves the reaction of tetramethyldisilane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction Reactions: The compound can be reduced to form tetramethyldisilane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of trifluoromethanesulfonate groups into organic molecules. It is also used in the synthesis of organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It is also used in the development of new drugs and therapeutic agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic agents and imaging probes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) involves the interaction of the trifluoromethanesulfonate groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants or substrates present in the reaction mixture .
Comparación Con Compuestos Similares
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) can be compared with other similar compounds such as:
1,1,2,2-Tetramethyldisilane: This compound lacks the trifluoromethanesulfonate groups and has different chemical properties and reactivity.
1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane: This compound has similar functional groups but different structural features, leading to variations in its chemical behavior and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: This compound has ethoxy groups instead of trifluoromethanesulfonate groups, resulting in different reactivity and applications.
The uniqueness of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) lies in its ability to introduce trifluoromethanesulfonate groups into various molecules, making it a valuable reagent in organic synthesis and other scientific research applications.
Propiedades
Fórmula molecular |
C6H12F6O6S2Si2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[[dimethyl(trifluoromethylsulfonyloxy)silyl]-dimethylsilyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H12F6O6S2Si2/c1-21(2,17-19(13,14)5(7,8)9)22(3,4)18-20(15,16)6(10,11)12/h1-4H3 |
Clave InChI |
DDLIUBTVPWVFPI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OS(=O)(=O)C(F)(F)F)[Si](C)(C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




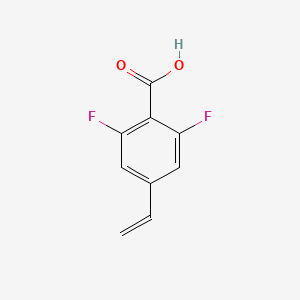

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

